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Compound of Interest

Compound Name: JINJ-42153605

Cat. No.: B15620964

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of INJ-42153605, a positive
allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2), and its potential
applications in the study of neuropsychiatric disorders. This document includes a summary of
its mechanism of action, key quantitative data from preclinical studies, and detailed protocols
for relevant in vitro and in vivo experiments.

Introduction to JNJ-42153605

JNJ-42153605 is a potent and selective positive allosteric modulator of the mGlu2 receptor.[1]
[2] As a PAM, it does not activate the receptor directly but enhances the receptor's response to
the endogenous ligand, glutamate.[3] This modulatory action offers a more nuanced approach
to receptor activation compared to direct agonists, potentially reducing the risk of receptor
desensitization and other side effects. The mGlu2 receptor, a G-protein coupled receptor
(GPCR) linked to the Gi alpha subunit, is predominantly expressed in the brain where it
functions as a presynaptic autoreceptor to inhibit glutamate release.[4] This mechanism has
made it a promising target for the treatment of neuropsychiatric conditions characterized by
excessive glutamatergic neurotransmission, such as schizophrenia and anxiety.[5] Preclinical
studies have demonstrated the antipsychotic-like and anxiolytic-like potential of mGlu2 PAMs.

[5]

Mechanism of Action: mGlu2 Receptor Signaling
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JNJ-42153605 binds to an allosteric site on the mGlu2 receptor, distinct from the glutamate
binding site. This binding event induces a conformational change in the receptor that increases
the affinity and/or efficacy of glutamate. Upon activation by glutamate, the mGlu2 receptor
couples to inhibitory G-proteins (Gi/o), which in turn inhibit adenylyl cyclase, leading to a
decrease in intracellular cyclic AMP (cCAMP) levels. This signaling cascade ultimately results in
the inhibition of voltage-gated calcium channels and a reduction in neurotransmitter release

from the presynaptic terminal.
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mGlu2 Receptor.

Click to download full resolution via product page
Caption: mGlu2 Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for JNJ-
42153605.

Table 1: In Vitro Activity of INJ-42153605
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Parameter

Cell Line

Value

Reference

ECso (MGlu2 PAM
activity)

CHO cells expressing

human mGlu2

17 nM

Selectivity

Other mGlu receptor

subtypes

>50-fold vs mGIuR2
(up to 30 uM)

Selectivity

CEREP panel of

receptors

>100-fold for mGlu2

receptor

Table 2: In Vivo Efficacy of INJ-42153605 in Rodent Models of Neuropsychiatric Disorders

Dose

Model Species Endpoint Effect Reference
(Route)
Dose-
o dependently
Phencyclidine
and
(PCP)- Reversal of o
) EDso =5.4 significantly
induced Mouse hyperlocomot [718]
, mg/kg (s.c.) attenuated
Hyperlocomot ion )
) PCP-induced
ion
hyperlocomot
ion
Inhibited
REM Sleep Inhibition of mGlu2-
i Rat 3 mg/kg (p.o.) . [6]
Inhibition REM sleep mediated
REM sleep
Inhibited
Inhibition of
Conditioned ) avoidance
) avoidance -
Avoidance Rat Not specified and blocked 9]
) and escape
Behavior ) escape
behavior )
behavior
Experimental Protocols
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The following are generalized protocols for key experiments used to characterize JNJ-
42153605. These should be adapted and optimized for specific laboratory conditions.

In Vitro Protocol: [**S]GTPyS Binding Assay for mGlu2
PAM Activity

This assay measures the potentiation of GTPyS binding to cell membranes expressing the
mGlu2 receptor in the presence of an agonist (glutamate) and the PAM (JNJ-42153605).

Materials:

Cell membranes from CHO or HEK293 cells stably expressing the human mGlu2 receptor.
e Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgClz, pH 7.4.
e [¥S]GTPyS (specific activity ~1250 Ci/mmol).

« GDP.

e Glutamate.

e JNJ-42153605.

 Scintillation cocktail.

o 96-well filter plates.

e Cell harvester.

 Scintillation counter.

Procedure:

¢ Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the
membranes. Resuspend the membrane pellet in assay buffer.

o Assay Setup: In a 96-well plate, add in the following order:
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[e]

Assay buffer.

o

A fixed, sub-maximal concentration of glutamate (e.g., EC20 concentration).

[¢]

Varying concentrations of INJ-42153605.

[¢]

Cell membranes (10-20 pg protein per well).

[e]

GDP (10 uM final concentration).

Initiation of Reaction: Add [**S]GTPyS (0.1-0.5 nM final concentration) to each well to start
the reaction.

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

Termination and Filtration: Terminate the assay by rapid filtration through the filter plates
using a cell harvester. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCI, pH
7.4).

Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and count
the radioactivity using a scintillation counter.

Data Analysis: Determine the ECso value of INJ-42153605 by fitting the data to a sigmoidal
dose-response curve using appropriate software.
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Caption: [3°S]GTPyS Binding Assay Workflow.
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In Vivo Protocol: Phencyclidine (PCP)-Induced
Hyperlocomotion in Mice

This model assesses the potential antipsychotic activity of a compound by its ability to reverse
the hyperlocomotor effects of the NMDA receptor antagonist, PCP.

Materials:

Male C57BL/6 mice (8-10 weeks old).

Phencyclidine (PCP).

JNJ-42153605.

Vehicle (e.g., 20% hydroxypropyl-B-cyclodextrin).

Open-field activity chambers equipped with infrared beams.
Procedure:

o Acclimation: Acclimate mice to the testing room for at least 60 minutes before the
experiment.

e Habituation: Place individual mice in the open-field chambers and allow them to habituate for
30-60 minutes.

e Drug Administration:
o Administer INJ-42153605 or vehicle via the desired route (e.g., subcutaneous, s.c.).

o After a pre-determined pretreatment time (e.g., 30 minutes), administer PCP (e.g., 3
mg/kg, s.c.).

o Locomotor Activity Recording: Immediately after PCP administration, place the mice back
into the activity chambers and record locomotor activity (e.g., distance traveled, beam
breaks) for 60-90 minutes.
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o Data Analysis: Analyze the total locomotor activity during the recording period. Compare the
activity of the INJ-42153605-treated group to the vehicle-treated group to determine the
reversal of PCP-induced hyperlocomotion. Calculate the EDso value.

Acclimate and habituate mice
in open-field chambers

Administer INJ-42153605 or vehicle

'

Administer PCP after pretreatment time

i

Record locomotor activity
for 60-90 minutes

(Analyze data and calculate EDS(D

Click to download full resolution via product page

Caption: PCP-Induced Hyperlocomotion Workflow.

In Vivo Protocol: Conditioned Avoidance Response
(CAR) in Rats

The CAR test is a classical behavioral paradigm used to predict the antipsychotic efficacy of
drugs.

Materials:

o Male Sprague-Dawley or Wistar rats.
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o Shuttle box with two compartments, a grid floor for delivering footshocks, and a visual or
auditory conditioned stimulus (CS).

e JNJ-42153605.
¢ Vehicle.
Procedure:

 Training (Acquisition):

[e]

Place a rat in one compartment of the shuttle box.
o Present the CS (e.g., a light or tone) for a fixed duration (e.g., 10 seconds).

o If the rat moves to the other compartment during the CS presentation, the trial is recorded
as an "avoidance response," and the CS is terminated.

o If the rat fails to move, an unconditioned stimulus (US; a mild footshock, e.g., 0.5 mA) is
delivered through the grid floor for a short duration (e.g., 5 seconds) or until the rat
escapes to the other compartment (an "escape response").

o Repeat for a set number of trials (e.g., 30 trials) with an inter-trial interval.

o Train rats daily until a stable baseline of avoidance responding is achieved (e.g., >80%
avoidance).

o Testing:

o Once stable performance is achieved, administer INJ-42153605 or vehicle at a specified
time before the test session.

o Conduct a test session identical to the training sessions.
o Record the number of avoidance and escape responses.

o Data Analysis: A selective suppression of conditioned avoidance responses without a
significant effect on escape responses is indicative of antipsychotic-like activity.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b15620964?utm_src=pdf-body
https://www.benchchem.com/product/b15620964?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Train rats in shuttle box to
achieve stable avoidance responding
(Administer JNJ-42153605 or vehicle)

(Conduct test session)

(Record avoidance and escape responses)

Analyze for selective suppression
of avoidance
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Caption: Conditioned Avoidance Response Workflow.

Clinical Studies

To date, no clinical trials specifically investigating JNJ-42153605 in patients with
neuropsychiatric disorders have been publicly registered. The related mGlu2 PAM, JNJ-
40411813, has been evaluated in early-phase clinical trials for schizophrenia.

Conclusion

JNJ-42153605 is a valuable research tool for investigating the role of the mGlu2 receptor in the
pathophysiology of neuropsychiatric disorders. Its potency and selectivity make it a suitable
compound for both in vitro and in vivo studies aimed at exploring the therapeutic potential of
mGlu2 positive allosteric modulation. The protocols provided herein offer a foundation for
researchers to further elucidate the pharmacological profile of INJ-42153605 and its potential
as a novel therapeutic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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